2-(3-chlorophenoxy)-N-cyclohexylacetamide

Description

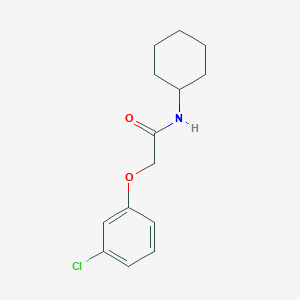

2-(3-Chlorophenoxy)-N-cyclohexylacetamide is a synthetic acetamide derivative characterized by a 3-chlorophenoxy moiety attached to an acetamide backbone, where the nitrogen atom is substituted with a cyclohexyl group. The cyclohexyl group confers lipophilicity, which may enhance membrane permeability, while the 3-chlorophenoxy substituent likely influences electronic and steric interactions in biological systems .

Properties

IUPAC Name |

2-(3-chlorophenoxy)-N-cyclohexylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO2/c15-11-5-4-8-13(9-11)18-10-14(17)16-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEPGENKHXTUPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)COC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-cyclohexylacetamide typically involves the reaction of 3-chlorophenol with chloroacetyl chloride to form 2-(3-chlorophenoxy)acetyl chloride. This intermediate is then reacted with cyclohexylamine to yield the final product. The reaction conditions generally include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N-cyclohexylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

ATF4 Pathway Inhibition

One of the primary applications of 2-(3-chlorophenoxy)-N-cyclohexylacetamide is as a precursor in developing novel inhibitors for the ATF4 (activating transcription factor 4) pathway. This pathway is crucial in cellular stress responses, particularly in cancer and neurodegenerative diseases. Inhibitors targeting this pathway can potentially modulate protein synthesis and cellular responses to stressors such as UV light and viral infections .

Cancer Research

The compound has been investigated for its potential role in cancer treatment. By inhibiting the ATF4 pathway, it may help reduce tumor growth and improve the efficacy of existing cancer therapies. Research indicates that compounds affecting the integrated stress response (ISR) can enhance transfection efficiency of mRNA therapies, which is critical for delivering therapeutic proteins to cancer cells .

Table 1: Summary of Research Findings on this compound

Pharmacological Insights

The pharmacological profile of this compound suggests its utility in modulating various pathways involved in stress responses and inflammation. The compound's ability to interact with cellular mechanisms makes it a candidate for further exploration in drug development aimed at treating conditions characterized by dysregulated protein synthesis.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-cyclohexylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group can bind to the active site of enzymes, inhibiting their activity. The cyclohexyl group may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares 2-(3-chlorophenoxy)-N-cyclohexylacetamide with structurally related compounds, highlighting key differences in substituents, molecular weight, and physicochemical properties.

Key Observations :

- Substituent Effects: The position and number of chlorine atoms significantly alter electronic properties. For example, 2,3-dichlorophenoxy derivatives (e.g., N-cyclohexyl-2-(2,3-dichlorophenoxy)acetamide) exhibit higher polarity due to increased halogenation compared to mono-chlorinated analogs .

- Phenoxy vs. Phenyl Groups: Compounds with phenoxy linkages (e.g., this compound) have additional hydrogen-bond acceptors, unlike phenyl-substituted analogs (e.g., 2-(4-chlorophenyl)-N-cyclohexylacetamide), which may reduce solubility .

Antimicrobial Activity

QSAR studies on chloroacetamides reveal that electron-withdrawing groups (e.g., –Cl, –NO₂) at meta or para positions enhance antimicrobial efficacy. For instance:

- This compound: Predicted to exhibit moderate activity against S. aureus and C. albicans due to its lipophilic cyclohexyl group, which facilitates membrane interaction .

- N-Cyclohexyl-2-(2-methylquinoxalin-3-ylthio)acetamide: Shows potent activity against E. coli (MIC ~13 µmol/L) attributed to the thioether and quinoxalinyl groups, which are absent in the target compound .

- 2-Chloro-N-(3-nitrophenyl)acetamide : Demonstrates higher activity than N-methyl derivatives, emphasizing the role of nitro groups in enhancing electron-withdrawing effects .

Herbicidal Activity

- 2-(3-Chlorophenoxy)propanoic acid (Cloprop): A commercial herbicide with structural similarity to the target compound. The absence of a cyclohexyl group in Cloprop reduces persistence, whereas the cyclohexyl substituent in this compound may prolong soil retention .

Biological Activity

2-(3-chlorophenoxy)-N-cyclohexylacetamide is an organic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This compound belongs to the class of amides, characterized by the presence of a chlorophenoxy group attached to an acetamide moiety, with a cyclohexyl group as a substituent. The cyclohexyl group may enhance the compound's stability and binding affinity, making it a subject of interest in various biological studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C14H18ClNO2

- Molecular Weight : 273.75 g/mol

Synthesis

The synthesis typically involves the reaction of 3-chlorophenol with chloroacetyl chloride to produce 2-(3-chlorophenoxy)acetyl chloride, followed by reaction with cyclohexylamine. Common reagents include triethylamine to neutralize hydrochloric acid produced during the reaction. The overall reaction can be summarized as:

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group is believed to bind to the active sites of enzymes, potentially inhibiting their activity. The cyclohexyl group may enhance binding affinity and specificity, which is critical for therapeutic applications.

Pharmacological Studies

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

- Enzyme Inhibition : Studies have shown that similar amides can inhibit enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

- Antimicrobial Activity : Some derivatives have demonstrated activity against bacteria and fungi, indicating possible use as antimicrobial agents.

- Anti-inflammatory Effects : Preliminary studies suggest that compounds with similar structures may reduce inflammation markers in vitro.

Case Studies and Research Findings

-

Enzyme Inhibition Study :

A study on related compounds demonstrated their ability to inhibit urease, an enzyme critical for certain bacterial infections. This inhibition could lead to the development of new treatments for conditions like peptic ulcers caused by Helicobacter pylori . -

Cytotoxicity Assays :

Research on structurally related compounds revealed varying levels of cytotoxicity against different human tumor cell lines. While specific data on this compound is limited, these findings suggest that similar compounds might exhibit selective toxicity towards cancer cells while sparing normal cells .

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.